5'-Hydroxyomeprazole, R-
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Overview
Description
5’-Hydroxyomeprazole, R- is a metabolite of omeprazole, a widely used proton pump inhibitor for the treatment of gastric-acid-related disorders . Omeprazole is metabolized predominantly to 5-hydroxyomeprazole by the enzyme cytochrome P450 2C19 (CYP2C19) . This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of omeprazole, especially in relation to genetic polymorphisms in CYP2C19 .
Preparation Methods
The preparation of 5’-Hydroxyomeprazole, R- involves the hydroxylation of omeprazole. This reaction is primarily mediated by the enzyme CYP2C19 . The synthetic route typically involves the use of racemic omeprazole, which is then subjected to hydroxylation to produce 5’-Hydroxyomeprazole . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) to separate and purify the enantiomers .
Chemical Reactions Analysis
5’-Hydroxyomeprazole, R- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form omeprazole sulfone.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include CYP2C19 for hydroxylation and various oxidizing agents for further oxidation . The major products formed from these reactions include omeprazole sulfone and other hydroxylated derivatives .
Scientific Research Applications
5’-Hydroxyomeprazole, R- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Hydroxyomeprazole, R- involves its role as a metabolite of omeprazole. Omeprazole is a prodrug that requires activation in acidic environments. Once activated, it binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase enzyme, irreversibly inactivating the proton pump . This action leads to the suppression of gastric acid secretion . The hydroxylation of omeprazole to form 5’-Hydroxyomeprazole is a key step in its metabolism, mediated by CYP2C19 .
Comparison with Similar Compounds
5’-Hydroxyomeprazole, R- can be compared with other similar compounds such as:
Omeprazole: The parent compound, which is metabolized to 5’-Hydroxyomeprazole.
Omeprazole Sulfone: Another major metabolite formed through oxidation.
Esomeprazole: The S-enantiomer of omeprazole, which has different pharmacokinetic properties.
The uniqueness of 5’-Hydroxyomeprazole, R- lies in its role in the stereoselective metabolism of omeprazole and its use in studying the genetic polymorphisms of CYP2C19 .
Properties
CAS No. |
196489-26-6 |
---|---|
Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-methoxy-6-[[(R)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m1/s1 |
InChI Key |
CMZHQFXXAAIBKE-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origin of Product |
United States |
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